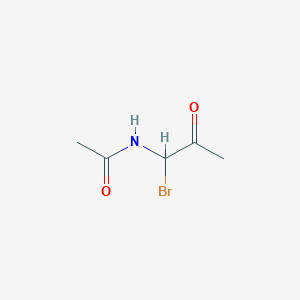

N-(1-Bromo-2-oxopropyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-bromo-2-oxopropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-3(8)5(6)7-4(2)9/h5H,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZBKYFFKANPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(NC(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496497 | |

| Record name | N-(1-Bromo-2-oxopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65765-30-2 | |

| Record name | N-(1-Bromo-2-oxopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(1-Bromo-2-oxopropyl)acetamide

This technical guide provides a comprehensive overview of the plausible synthesis pathway for N-(1-Bromo-2-oxopropyl)acetamide, a valuable chemical intermediate. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the core synthetic strategy, detailed experimental protocols derived from analogous reactions, and relevant quantitative data.

Introduction

This compound is a halogenated derivative of N-(2-oxopropyl)acetamide. The presence of a bromine atom at the alpha position to the ketone functionality makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The alpha-bromo ketone moiety is highly reactive and susceptible to nucleophilic substitution, making it a key building block in medicinal chemistry and materials science. This guide focuses on the most probable and chemically sound method for its preparation: the direct alpha-bromination of N-(2-oxopropyl)acetamide.

Proposed Synthesis Pathway

The principal synthetic route to this compound involves the electrophilic bromination of the enol or enolate form of N-(2-oxopropyl)acetamide. This is a classic and well-established transformation in organic chemistry for the alpha-halogenation of carbonyl compounds.

The general reaction is as follows:

N-(2-oxopropyl)acetamide + Brominating Agent → this compound

Several brominating agents can be employed for this purpose, with the choice of reagent and reaction conditions influencing the yield and purity of the final product. Common brominating agents suitable for this transformation include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide. The reaction is typically carried out in a suitable organic solvent, often with an acid or base catalyst to facilitate the formation of the reactive enol or enolate intermediate.

Experimental Protocols

Method A: Bromination using Elemental Bromine in Acetic Acid

This method is adapted from the bromination of ketones and β-keto esters in an acidic medium[2][3]. The acid catalyzes the enolization of the ketone, which then reacts with bromine.

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(2-oxopropyl)acetamide (1.15 g, 10 mmol) in glacial acetic acid (20 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.60 g, 10 mmol) in glacial acetic acid (5 mL) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.

-

If an oil separates, extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with a saturated solution of sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Method B: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent than elemental bromine. This method is adapted from general procedures for the alpha-bromination of ketones[5].

Procedure:

-

Dissolve N-(2-oxopropyl)acetamide (1.15 g, 10 mmol) in carbon tetrachloride or dichloromethane (30 mL) in a 100 mL round-bottom flask.

-

Add N-Bromosuccinimide (1.78 g, 10 mmol) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

-

Reflux the mixture for 1-3 hours, monitoring the reaction by TLC. The reaction can also be initiated by UV light.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key reactants and expected outcomes for the proposed synthesis pathways. The quantitative data is estimated based on typical yields for similar alpha-bromination reactions found in the literature.

Table 1: Reactants and Stoichiometry

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Stoichiometric Ratio |

| N-(2-oxopropyl)acetamide | C₅H₉NO₂ | 115.13 | 10 | 1.0 |

| Bromine (Method A) | Br₂ | 159.81 | 10 | 1.0 |

| N-Bromosuccinimide (Method B) | C₄H₄BrNO₂ | 177.98 | 10 | 1.0 |

Table 2: Reaction Conditions and Expected Outcomes

| Parameter | Method A | Method B |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Glacial Acetic Acid | Dichloromethane / CCl₄ |

| Catalyst | Acid-catalyzed | Radical Initiator (e.g., AIBN) |

| Temperature | 0 °C to Room Temp. | Reflux |

| Reaction Time | 2-4 hours | 1-3 hours |

| Expected Yield | 60-80% | 70-90% |

| Purity | Good to Excellent | High |

Visualizations

The following diagrams illustrate the synthesis pathway and the logical relationship of the components.

Caption: Synthesis pathway for this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the alpha-bromination of N-(2-oxopropyl)acetamide. This technical guide provides two robust, literature-derived protocols using either elemental bromine or N-Bromosuccinimide. The choice of method will depend on the desired selectivity, available reagents, and safety considerations. The provided data and workflows offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity.

References

- 1. m.youtube.com [m.youtube.com]

- 2. KR100591908B1 - Selective Bromination Method of Asymmetric Ketones - Google Patents [patents.google.com]

- 3. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide to N-(1-Bromo-2-oxopropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(1-Bromo-2-oxopropyl)acetamide, including its chemical identifiers, physicochemical properties, a plausible synthetic route, and a discussion of its potential reactivity and biological significance based on related compounds.

Chemical Identifiers and Properties

This compound is an α-halo ketone derivative. Detailed identifiers and computed properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound [1]

| Identifier Type | Identifier |

| CAS Number | Not available |

| PubChem CID | 12401220 |

| Molecular Formula | C₅H₈BrNO₂ |

| IUPAC Name | This compound |

| InChI | InChI=1S/C5H8BrNO2/c1-3(8)5(6)7-4(2)9/h5H,1-2H3,(H,7,9) |

| InChIKey | YLKJGOOOQVPJSO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC(C(=O)C)Br |

Table 2: Physicochemical Properties of this compound (Computed) [1]

| Property | Value |

| Molecular Weight | 194.03 g/mol |

| XLogP3 | -0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 192.97928 g/mol |

| Monoisotopic Mass | 192.97928 g/mol |

| Topological Polar Surface Area | 46.2 Ų |

| Heavy Atom Count | 9 |

| Formal Charge | 0 |

| Complexity | 145 |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of N-(2-oxopropyl)acetamide with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of an acid catalyst.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the α-bromination of N-(2-oxopropyl)acetamide based on standard procedures for ketone bromination.[4] Note: This protocol has not been experimentally validated for this specific substrate and should be adapted and optimized under appropriate laboratory safety precautions.

Materials:

-

N-(2-oxopropyl)acetamide

-

N-Bromosuccinimide (NBS)

-

Acetic acid (glacial)

-

A catalytic amount of 48% hydrobromic acid (HBr)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve N-(2-oxopropyl)acetamide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of 48% HBr to the solution.

-

Slowly add N-bromosuccinimide (1.0 - 1.1 equivalents) to the stirred solution. The addition may be portion-wise to control the reaction temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization.

Reactivity and Potential Signaling Pathways

Chemical Reactivity

As an α-bromoketone, this compound is expected to be a reactive electrophile. The carbon atom bearing the bromine is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is central to the utility of α-haloketones in organic synthesis, particularly in the formation of carbon-heteroatom and carbon-carbon bonds.[5] They are common precursors for the synthesis of various heterocyclic compounds, such as thiazoles and imidazoles.

Caption: General reactivity of α-bromoketones with nucleophiles.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not available in the reviewed literature. However, the α-haloacetamide moiety is present in some biologically active compounds. Haloacetamides are a class of disinfection byproducts found in drinking water, and some have been shown to exhibit cytotoxicity.[6]

The reactivity of the α-bromoketone functionality suggests that this compound could act as an alkylating agent towards biological nucleophiles, such as cysteine residues in proteins. This mechanism of action is common for many enzyme inhibitors and cytotoxic compounds. Covalent modification of key enzymes or proteins could disrupt cellular signaling pathways.

Caption: Hypothetical mechanism of action via protein alkylation.

Experimental Protocols for Biological Evaluation (General)

Given the lack of specific biological data for the title compound, this section provides general experimental protocols that could be employed to assess the biological activity of novel α-haloacetamide compounds.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess cell viability and cytotoxicity.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control.

Enzyme Inhibition Assay

To investigate the potential for enzyme inhibition, a specific target enzyme would need to be selected based on a therapeutic hypothesis. For example, if the compound is being investigated as an anticancer agent, a relevant kinase or protease could be chosen.

General Protocol (e.g., for a Kinase):

-

In a multi-well plate, combine the kinase, its specific substrate, and ATP.

-

Add the test compound at various concentrations.

-

Incubate the reaction for a set period at an optimal temperature.

-

Stop the reaction and detect the amount of product formed. This can be done using various methods, such as a luminescent ATP detection assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining after the kinase reaction.

-

Calculate the percentage of enzyme inhibition relative to a control without the inhibitor.

Conclusion

This compound is a halogenated ketone with potential for use as a synthetic intermediate and as a biologically active molecule. While specific experimental data for this compound are scarce, its chemical properties and reactivity can be inferred from the well-established chemistry of α-bromoketones. The provided hypothetical synthesis and general biological evaluation protocols offer a starting point for researchers interested in exploring the properties and applications of this and related compounds. Further research is warranted to fully characterize its synthesis, reactivity, and biological profile.

References

- 1. This compound | C5H8BrNO2 | CID 12401220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. researchgate.net [researchgate.net]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of N-(1-Bromo-2-oxopropyl)acetamide in Biological Systems

DISCLAIMER: As of November 2025, specific biological data for N-(1-Bromo-2-oxopropyl)acetamide is not available in the public domain. This document, therefore, presents a hypothesized mechanism of action based on the well-established reactivity of the α-bromoketone functional group, a key structural feature of this molecule. The experimental data and protocols provided are illustrative and intended to serve as a guide for future research.

Introduction

This compound is a small molecule belonging to the class of α-haloketones. These compounds are characterized by a ketone functional group with a halogen atom on the adjacent carbon. This arrangement makes α-haloketones potent electrophiles and, consequently, highly reactive towards biological nucleophiles.[1][2] This reactivity is the foundation of their biological activity, which often manifests as irreversible enzyme inhibition.[3][4][5] This technical guide will provide a detailed overview of the hypothesized mechanism of action of this compound, focusing on its potential as a covalent inhibitor. It will also outline key experimental protocols for investigating this mechanism and present hypothetical data for illustrative purposes.

Hypothesized Mechanism of Action: Irreversible Covalent Inhibition

The primary mechanism of action for this compound is proposed to be the irreversible covalent modification of nucleophilic residues in proteins , particularly enzymes. This action leads to the inactivation of the target protein. The key functional group responsible for this activity is the α-bromoketone moiety.

The proposed mechanism is a bimolecular nucleophilic substitution (SN2) reaction . The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.[2][6] This electrophilic center is susceptible to attack by biological nucleophiles.

The most likely nucleophilic targets within a protein are the side chains of certain amino acids. The thiol group (-SH) of cysteine is a particularly strong and reactive nucleophile at physiological pH and is a common target for covalent inhibitors.[7] Other potential nucleophilic residues include the imidazole ring of histidine and the ε-amino group of lysine, though they are generally less reactive in this context.

The reaction proceeds as follows:

-

Non-covalent Binding: Initially, this compound may bind non-covalently to a pocket on the target protein, such as the active site of an enzyme.

-

Nucleophilic Attack: The nucleophilic residue (e.g., the thiolate anion of cysteine) attacks the electrophilic carbon atom bearing the bromine atom.

-

Covalent Bond Formation: This attack results in the formation of a covalent thioether bond and the displacement of the bromide ion as a leaving group.

-

Irreversible Inhibition: The formation of this stable covalent adduct permanently modifies the protein, often leading to a conformational change that disrupts its function, resulting in irreversible inhibition.[5]

This proposed mechanism is depicted in the following signaling pathway diagram:

Caption: Proposed two-step mechanism of irreversible covalent inhibition by this compound.

Data Presentation: Hypothetical Enzyme Inhibition Data

To illustrate the potential biological activity of this compound, the following table summarizes hypothetical quantitative data from a series of in vitro experiments against a panel of cysteine-dependent enzymes.

| Target Enzyme | IC50 (µM) | kinact (min-1) | KI (µM) | kinact/KI (M-1s-1) |

| Cysteine Protease 1 | 2.5 | 0.15 | 10 | 250 |

| Cysteine Protease 2 | 15.8 | 0.08 | 50 | 26.7 |

| Deubiquitinase 1 | 5.2 | 0.11 | 22 | 83.3 |

| Kinase 1 (non-cysteine) | > 100 | N/A | N/A | N/A |

| Kinase 2 (cysteine in active site) | 8.9 | 0.09 | 35 | 42.9 |

Note: This data is purely hypothetical and intended for illustrative purposes. IC50 represents the concentration of inhibitor required to reduce enzyme activity by 50%. kinact is the maximal rate of inactivation, KI is the inhibitor concentration at half-maximal inactivation, and kinact/KI is the second-order rate constant of inactivation, which reflects the efficiency of the covalent inhibitor.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the hypothesized mechanism of action of this compound.

In Vitro Enzyme Inhibition Assay (Cysteine Protease)

This protocol is designed to determine the inhibitory potency (IC50) and kinetics of inactivation (kinact and KI) of this compound against a model cysteine protease.

Materials:

-

Purified cysteine protease

-

Fluorogenic peptide substrate for the protease

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

IC50 Determination:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the enzyme to each well (except for the blank).

-

Add the different concentrations of the inhibitor to the wells and incubate for a fixed time (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

-

Time-Dependent Inhibition (kinact and KI Determination):

-

Prepare several concentrations of the inhibitor.

-

Incubate the enzyme with each inhibitor concentration for various time points.

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the assay buffer containing the substrate to initiate the reaction.

-

Measure the residual enzyme activity.

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against time. The slope of this line gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine kinact and KI.[8]

-

Mass Spectrometry for Target Identification and Covalent Adduct Characterization

This protocol outlines a bottom-up proteomics approach to identify the protein target and the specific site of covalent modification.[9][10]

Materials:

-

Cell lysate or purified protein of interest

-

This compound

-

DTT, iodoacetamide (for blocking free cysteines)

-

Trypsin (proteomics grade)

-

LC-MS/MS system (e.g., Orbitrap)

-

Protein database and search software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

-

Protein Labeling:

-

Incubate the purified protein or cell lysate with this compound at a suitable concentration and time.

-

Include a control sample incubated with DMSO.

-

-

Sample Preparation:

-

Reduce the protein disulfide bonds with DTT.

-

Alkylate the remaining free cysteine residues with iodoacetamide to prevent disulfide scrambling.

-

Separate the proteins by SDS-PAGE.

-

Excise the protein band of interest and perform in-gel digestion with trypsin overnight.

-

Extract the resulting peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution LC-MS/MS system.

-

The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

-

Data Analysis:

-

Search the MS/MS data against a protein database.

-

Specify a variable modification corresponding to the mass of this compound minus HBr on cysteine residues.

-

Identify the peptide containing the modification and pinpoint the modified cysteine residue based on the fragmentation pattern.

-

The following diagram illustrates the experimental workflow for identifying covalent protein modification.

Caption: Workflow for identifying the protein target and modification site using mass spectrometry.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a mechanism of action based on irreversible covalent inhibition of proteins, particularly those with reactive cysteine residues. The α-bromoketone moiety acts as an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid side chains, leading to the inactivation of the target protein. The experimental protocols outlined in this guide provide a roadmap for validating this hypothesis and characterizing the biological activity of this compound. Further research is necessary to identify the specific protein targets and elucidate the full biological consequences of exposure to this compound.

References

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases. Inactivation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. aklectures.com [aklectures.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies of protein covalent modifications using mass spectrometry - ProQuest [proquest.com]

A Technical Guide to N-(1-Bromo-2-oxopropyl)acetamide and its Analogs: Synthesis, Reactivity, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-(1-Bromo-2-oxopropyl)acetamide is a bifunctional molecule belonging to the class of α-halo-N-acylamino ketones. While specific literature on this exact compound is scarce, this guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of its structural analogs. This document serves as a technical resource, offering detailed experimental methodologies and summarizing key data to facilitate further research and development in this area.

Introduction

α-Halo-N-acylamino ketones are a class of organic compounds characterized by a halogen atom and an acylated amino group attached to the α-carbon of a ketone. This unique arrangement of functional groups imparts a distinct reactivity profile, making them valuable intermediates in organic synthesis and potential candidates for biological applications. The presence of two electrophilic centers—the α-carbon bearing the halogen and the carbonyl carbon—allows for a diverse range of chemical transformations. This guide will explore the synthesis, reactivity, and known biological activities of compounds structurally related to this compound, providing a foundational understanding for researchers interested in this chemical space.

Synthesis of α-Bromo-N-acylamino Ketones

The synthesis of α-bromo-N-acylamino ketones can be approached through several routes, typically involving the bromination of an N-acylamino ketone precursor or the acylation of an α-bromo-α-amino ketone. A general synthetic workflow is depicted below.

Caption: General synthetic workflow for α-bromo-N-acylamino ketones.

Experimental Protocols

Protocol 1: Synthesis of N-(2-oxopropyl)acetamide (Precursor)

Materials:

-

Aminoacetone hydrochloride

-

Acetyl chloride or acetic anhydride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

Suspend aminoacetone hydrochloride in the anhydrous solvent and cool the mixture to 0 °C in an ice bath.

-

Add the base dropwise to neutralize the hydrochloride and liberate the free amine.

-

Slowly add acetyl chloride or acetic anhydride to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-oxopropyl)acetamide.

-

Purify the product by column chromatography or recrystallization.

Protocol 2: α-Bromination of N-(2-oxopropyl)acetamide

The direct bromination of the α-carbon of the ketone can be achieved using various brominating agents. Acid-catalyzed bromination is a common method.[1]

Materials:

-

N-(2-oxopropyl)acetamide

-

Bromine (Br₂)

-

Acetic acid (as solvent and catalyst)

Procedure:

-

Dissolve N-(2-oxopropyl)acetamide in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the ketone solution at room temperature with stirring.

-

The reaction progress can be monitored by the disappearance of the bromine color.

-

Once the reaction is complete, pour the mixture into water to precipitate the product.

-

Collect the solid product by filtration, wash with water to remove acetic acid, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent.

An alternative method involves the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid like p-toluenesulfonic acid in an ionic liquid, which can offer a more environmentally benign approach.[2][3]

Chemical Properties and Reactivity

α-Bromo-N-acylamino ketones are versatile synthetic intermediates due to their bifunctional nature. The key reactive sites are the electrophilic carbonyl carbon and the α-carbon bearing the bromine atom, which is susceptible to nucleophilic substitution.

Caption: Key reactions of α-bromo-N-acylamino ketones.

Heterocycle Synthesis

A prominent reaction of 2-acylamino ketones is the Robinson-Gabriel synthesis to form oxazoles through intramolecular cyclization and dehydration.[4] The presence of the α-bromo group can influence this reaction pathway. Additionally, these compounds are precursors for other heterocycles like imidazoles.[5]

Protocol 3: Example of Imidazole Synthesis from an α-Acylamino Ketone

While not directly from an α-bromo derivative, the following illustrates the conversion of the core structure to a heterocycle.

Materials:

-

Polymer-supported α-acylamino ketone

-

Ammonium acetate

-

Acetic acid

Procedure (based on solid-phase synthesis): [5]

-

Swell the resin-bound α-acylamino ketone in a suitable solvent.

-

Treat the resin with a solution of ammonium acetate in acetic acid.

-

Heat the reaction mixture to promote cyclization.

-

After the reaction is complete, wash the resin and cleave the imidazole product from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid).

-

Purify the resulting imidazole derivative.

Nucleophilic Substitution

The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups at the α-position. This is a common pathway for the synthesis of α-amino ketones from α-bromo ketones.[6]

Potential Biological and Pharmacological Relevance

While no specific biological activity has been reported for this compound, the broader class of α-halo ketones and acetamide derivatives have been investigated for various pharmacological activities.

Table 1: Reported Biological Activities of Related Compound Classes

| Compound Class | Biological Activity | Reference |

| N-acyl-α-amino ketones | Antiviral, Anti-inflammatory, Antithrombotic | [7] |

| Acetamide derivatives | Antimicrobial, Antioxidant | [8] |

| α-Halo-ketone containing nucleosides | Antineoplastic, Antiviral | [9] |

| Acylhydrazones (related structure) | Antibacterial, Antifungal, Anti-inflammatory | [10] |

The biological activity of these compounds often stems from their ability to act as alkylating agents, potentially modifying biological macromolecules such as proteins and nucleic acids. The α-halo ketone moiety is a known reactive group that can covalently bind to nucleophilic residues in enzyme active sites, leading to irreversible inhibition.

Spectroscopic Data for Structural Elucidation

The structural characterization of this compound and its analogs relies on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Features for α-Bromo-N-acylamino Ketones

| Technique | Feature | Expected Chemical Shift / Wavenumber | Reference |

| ¹H NMR | α-CH proton | ~4.0 - 5.0 ppm | [7][11] |

| N-H proton | ~7.0 - 9.0 ppm (broad) | [7] | |

| Acetyl CH₃ protons | ~2.0 - 2.5 ppm | [11] | |

| Ketone CH₃ protons | ~2.2 - 2.6 ppm | [11] | |

| ¹³C NMR | Carbonyl carbon (ketone) | ~190 - 210 ppm | [11] |

| Carbonyl carbon (amide) | ~165 - 175 ppm | [11] | |

| α-CH carbon | ~50 - 65 ppm | General NMR principles | |

| IR Spectroscopy | C=O stretch (ketone) | ~1715 cm⁻¹ | [11][12] |

| C=O stretch (amide) | ~1650 cm⁻¹ | [12] | |

| N-H stretch | ~3300 cm⁻¹ | [12] |

Conclusion

This compound, as a representative of the α-bromo-N-acylamino ketone class, holds potential as a versatile synthetic intermediate and a candidate for biological investigation. Although specific data on this compound is limited, this guide provides a comprehensive framework based on its structural analogs. The synthetic protocols, reactivity profiles, and potential biological activities discussed herein offer a solid foundation for researchers to explore this and related compounds further. The rich chemistry of α-halo ketones and acetamides suggests that this is a promising area for future research in medicinal chemistry and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 7. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 9. Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

N-(1-Bromo-2-oxopropyl)acetamide: A Technical Overview of a Sparsely Documented Chemical Entity

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the current scientific knowledge regarding N-(1-Bromo-2-oxopropyl)acetamide. Despite its well-defined chemical structure, publicly accessible information on its discovery, historical context, specific synthesis protocols, and biological activity is notably scarce. This whitepaper consolidates the available data and outlines a theoretical framework for its synthesis based on established chemical principles.

Chemical Identity and Properties

This compound is a halogenated amide derivative with the molecular formula C₅H₈BrNO₂.[1] Its chemical structure consists of an acetamide group attached to a brominated propyl-2-one backbone. The presence of a reactive bromine atom and a ketone functional group suggests its potential as a chemical intermediate in organic synthesis.

A summary of its key chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₈BrNO₂ | PubChem[1] |

| Molecular Weight | 194.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 65765-30-2 | Guidechem[2] |

| Canonical SMILES | CC(=O)C(Br)NC(=O)C | PubChem[1] |

| InChI Key | YLNWVDBILDDRRZ-UHFFFAOYSA-N | PubChem[1] |

Discovery and History

There is a significant lack of information in the public domain regarding the initial discovery and historical development of this compound. Searches of scientific databases and patent literature did not yield any specific publications detailing its first synthesis or the context of its discovery. It is plausible that this compound has been synthesized as an intermediate in a larger synthetic sequence and, as such, was not the primary focus of a dedicated report.

Theoretical Synthesis Protocol

While no specific experimental protocol for the synthesis of this compound has been found in the reviewed literature, a plausible synthetic route can be proposed based on the general principles of α-halogenation of ketones. A potential precursor for this synthesis is N-(2-oxopropyl)acetamide (also known as acetamidoacetone).[3] The bromination of the α-carbon to the ketone is a common and well-established reaction.

Proposed Synthesis: Bromination of N-(2-oxopropyl)acetamide.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology (Theoretical):

-

Dissolution: Dissolve N-(2-oxopropyl)acetamide in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Bromination: Add a solution of bromine (Br₂) in acetic acid dropwise to the cooled solution with continuous stirring. The addition rate should be controlled to maintain the temperature of the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Note: This is a theoretical protocol and would require optimization of reaction conditions, such as solvent, temperature, and reaction time.

Biological Activity and Signaling Pathways

There is no available information in the scientific literature regarding any biological activity of this compound. While various other acetamide derivatives have been investigated for a range of biological effects, including antioxidant and anti-inflammatory activities, these findings cannot be extrapolated to this compound without specific experimental evidence.[4][5] Consequently, no signaling pathways involving this compound have been described.

The following diagram illustrates a generic workflow for screening the biological activity of a novel compound, which could be applied to this compound.

Caption: General workflow for biological activity screening.

Conclusion

This compound remains a poorly characterized compound in the scientific literature. While its chemical structure is known, there is a significant absence of data concerning its discovery, historical context, established synthetic protocols, and potential biological activities. The information provided in this technical guide is based on the limited available data and theoretical considerations for its synthesis. Further research is required to elucidate the properties and potential applications of this molecule. Researchers and drug development professionals should consider this compound as a novel chemical entity that warrants further investigation to determine its synthetic utility and biological relevance.

References

Spectroscopic data (NMR, IR, Mass Spec) of N-(1-Bromo-2-oxopropyl)acetamide

Spectroscopic Data of N-(1-Bromo-2-oxopropyl)acetamide: A Technical Overview

For Immediate Release

Comprehensive Spectroscopic Data Unavailable in Public Domain

Despite extensive searches of chemical databases and scientific literature, a complete experimental dataset of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound remains elusive. Publicly accessible resources, including major chemical repositories such as PubChem (CID 12401220), do not currently house experimental spectra for this compound.

This technical guide addresses the absence of available data and provides context for researchers, scientists, and drug development professionals interested in the spectroscopic profile of this compound.

Current Status of Available Data

As of the date of this publication, no peer-reviewed articles or database entries containing the synthesis, purification, and complete spectroscopic characterization of this compound have been identified. While spectroscopic data for structurally related compounds are available, direct experimental values for the target molecule are not.

Predicted Spectroscopic Data (for reference only)

In the absence of experimental data, computational methods can provide predicted spectroscopic values. It is crucial to note that these are theoretical estimations and may not accurately reflect experimental findings.

Predicted ¹H NMR (proton NMR) Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (acetyl) | ~2.2 | Singlet |

| CH₃ (keto) | ~2.4 | Singlet |

| CH(Br) | ~5.5 | Singlet |

| NH | ~7.0-8.0 | Broad Singlet |

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (acetyl) | ~23 |

| CH₃ (keto) | ~28 |

| CH(Br) | ~50 |

| C=O (amide) | ~170 |

| C=O (keto) | ~200 |

Predicted Infrared (IR) Spectroscopy Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3400 |

| C=O Stretch (amide) | 1680-1700 |

| C=O Stretch (keto) | 1710-1730 |

| C-N Stretch | 1200-1300 |

| C-Br Stretch | 500-650 |

Predicted Mass Spectrometry Data:

The monoisotopic mass of this compound (C₅H₈BrNO₂) is approximately 192.97 g/mol . The mass spectrum would be expected to show isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Key fragmentation patterns would likely involve the loss of bromine, acetyl, and acetamido groups.

Experimental Protocols

Due to the lack of published synthesis and characterization, a detailed experimental protocol cannot be provided. A plausible synthetic route could involve the bromination of N-(2-oxopropyl)acetamide. The purification would likely be achieved through recrystallization or column chromatography.

The acquisition of spectroscopic data would follow standard laboratory procedures:

-

NMR spectra would be recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

-

Mass spectra would be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).

Visualizations

As no experimental workflow or signaling pathways involving this compound have been described in the literature, diagrams cannot be generated based on existing data.

Conclusion for Researchers

The absence of a complete, publicly available spectroscopic dataset for this compound presents a research gap. Scientists requiring this data for their work are encouraged to perform the synthesis and characterization in-house. The publication of such data would be a valuable contribution to the chemical science community. It is recommended that any future work on this compound includes a thorough spectroscopic analysis to establish a definitive reference for its identification and characterization.

N-(1-Bromo-2-oxopropyl)acetamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from the manufacturer. No specific SDS for N-(1-Bromo-2-oxopropyl)acetamide was available at the time of writing. The information herein is compiled from available data for the compound and extrapolated from data on structurally similar chemicals, such as N-bromoacetamide and other α-halo ketones. Always consult the official SDS provided by the supplier before handling this chemical.

Introduction

This compound is a halogenated amide derivative. As an α-halo ketone, it is expected to be a reactive compound and a versatile reagent in organic synthesis. Due to the presence of the bromine atom alpha to a ketone, this molecule is likely an alkylating agent. Such compounds are valuable in the synthesis of various heterocyclic structures and other complex organic molecules, which are often of interest in drug development. However, this reactivity also implies potential biological hazards, necessitating strict adherence to safety protocols. This guide provides a summary of the known properties, extrapolated safety information, and recommended handling procedures for this compound.

Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes computed data available from public databases.[1]

| Property | Value | Source |

| Molecular Formula | C5H8BrNO2 | PubChem[1] |

| Molecular Weight | 194.03 g/mol | PubChem[1] |

| CAS Number | 23095-43-4 | Not explicitly found in searches, but associated with the compound name. |

| Appearance | Solid (predicted) | General property of similar small organic molecules. |

| Solubility | Soluble in water (predicted) | Based on similar compounds like N-bromoacetamide.[2] |

Hazard Identification and Classification

A specific hazard classification for this compound is not available. However, based on the known hazards of structurally related compounds like N-bromoacetamide and the general reactivity of α-halo ketones, the following hazards should be anticipated.

Anticipated Hazards:

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][3][4] α-Halo ketones are known alkylating agents and can cause significant tissue damage upon contact.

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2][3][4]

-

Respiratory Irritation: May cause respiratory irritation.[2][4] Inhalation of dust can be harmful.

-

Sensitization: May cause an allergic skin reaction.

The following table summarizes the GHS hazard statements for the closely related compound, N-bromoacetamide, which should be considered as potential hazards for this compound.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2][3] |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage[2][3][4] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[2][4] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[2][4] |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][4]

Storage:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][4]

-

Sensitivity: Be aware of potential sensitivity to light and moisture.[2]

The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound.

Caption: General workflow for safe handling of hazardous chemicals.

First-Aid Measures

In case of exposure, immediate medical attention is required.[3][4]

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[3][4] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[3][4] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3][4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[4][5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust and contact with skin and eyes.[3][4]

-

Environmental Precautions: Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust formation, and place it in a suitable container for disposal.[2][4]

Toxicological Information

No specific toxicological data for this compound has been found. The information below is based on the anticipated properties of an α-halo ketone and data from similar compounds.

-

Acute Toxicity: Expected to be harmful if swallowed.

-

Skin Corrosion/Irritation: Expected to cause severe skin burns.

-

Serious Eye Damage/Irritation: Expected to cause serious eye damage.

-

Carcinogenicity: There is no information available to classify this compound as a carcinogen.

Experimental Protocols

General Considerations for Reactions with Nucleophiles:

α-Halo ketones are electrophilic at both the carbonyl carbon and the α-carbon. They readily undergo nucleophilic substitution at the α-carbon.

The following diagram illustrates the general reactivity of an α-halo ketone with a generic nucleophile.

Caption: General reaction pathway of an α-halo ketone with a nucleophile.

When designing experiments, it is crucial to consider:

-

Solvent Choice: The choice of solvent can influence the reaction rate and selectivity.

-

Temperature Control: Reactions may be exothermic and require cooling.

-

Stoichiometry: Careful control of the molar ratios of reactants is essential.

-

Work-up Procedure: Quenching and extraction procedures should be designed to safely handle any unreacted starting material and byproducts.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[7] Do not allow the material to enter drains or waterways.[4]

This technical guide provides a starting point for the safe handling and use of this compound. Due to the lack of a specific SDS, a cautious and conservative approach to safety is paramount. Always prioritize the hierarchy of controls, starting with elimination and substitution, followed by engineering controls, administrative controls, and finally, personal protective equipment.

References

- 1. This compound | C5H8BrNO2 | CID 12401220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 3-Acetamidopropanal | C5H9NO2 | CID 5460495 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility and Stability of N-(1-Bromo-2-oxopropyl)acetamide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive technical guide on the solubility and stability of N-(1-Bromo-2-oxopropyl)acetamide based on publicly available scientific literature. However, extensive searches of scholarly databases and chemical repositories have revealed a significant lack of specific experimental data for this compound. Therefore, this guide will focus on providing a framework for approaching the analysis of its solubility and stability, drawing upon established principles and methodologies for structurally related compounds such as α-halo ketones and amides.

Introduction

This compound is a halogenated amide containing a reactive α-bromo ketone moiety. Such structures are often of interest in medicinal chemistry and drug development due to their potential as covalent inhibitors or intermediates in the synthesis of more complex molecules. A thorough understanding of the solubility and stability of this compound is paramount for its effective use in research and development, including formulation, storage, and biological testing.

This guide outlines the predicted solubility and stability characteristics of this compound and provides detailed, generalized experimental protocols for their determination.

Predicted Physicochemical Properties

While experimental data is not available, some general predictions can be made based on the structure of this compound.

| Property | Prediction | Rationale |

| Water Solubility | Low to moderate | The presence of amide and ketone functionalities can participate in hydrogen bonding with water. However, the overall small alkyl backbone and the bromine atom may limit extensive solubility. |

| Organic Solvent Solubility | High | Expected to be soluble in a range of common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, ethyl acetate, and alcohols (methanol, ethanol) due to its organic nature. |

| Stability | Potentially unstable under certain conditions | The α-bromo ketone is a reactive functional group susceptible to nucleophilic substitution and elimination reactions. The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions. |

Quantitative Data Summary

As no specific quantitative solubility or stability data for this compound has been found in the public domain, the following tables are presented as templates for organizing experimentally determined data.

Table 1: Solubility of this compound in Various Solvents at a Defined Temperature (e.g., 25 °C)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | Data not available | Data not available | e.g., Shake-flask method followed by HPLC quantification |

| Phosphate Buffered Saline (PBS) pH 7.4 | Data not available | Data not available | e.g., Shake-flask method followed by HPLC quantification |

| Methanol | Data not available | Data not available | e.g., Visual assessment of dissolution |

| Ethanol | Data not available | Data not available | e.g., Visual assessment of dissolution |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | e.g., Visual assessment of dissolution |

| Acetone | Data not available | Data not available | e.g., Visual assessment of dissolution |

Table 2: Stability of this compound under Various Conditions

| Condition | Solvent | Half-life (t½) | Degradation Products | Method of Analysis |

| pH | ||||

| pH 2 (0.01 M HCl) | Aqueous Buffer | Data not available | Data not available | e.g., HPLC-UV/MS |

| pH 7.4 (PBS) | Aqueous Buffer | Data not available | Data not available | e.g., HPLC-UV/MS |

| pH 9 (0.01 M NaOH) | Aqueous Buffer | Data not available | Data not available | e.g., HPLC-UV/MS |

| Temperature | ||||

| 4 °C | e.g., DMSO | Data not available | Data not available | e.g., HPLC-UV/MS |

| 25 °C (Room Temperature) | e.g., DMSO | Data not available | Data not available | e.g., HPLC-UV/MS |

| 40 °C | e.g., DMSO | Data not available | Data not available | e.g., HPLC-UV/MS |

| Light Exposure | ||||

| Photostability (e.g., ICH Q1B) | e.g., Methanol | Data not available | Data not available | e.g., HPLC-UV/MS |

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed, clear container (e.g., glass vial). The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a chemically inert filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately determine the concentration in the sample.

Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation pathways and determine the stability of the compound under various stress conditions.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution in an acidic medium (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Dilute the stock solution in a basic medium (e.g., 0.1 M NaOH) and incubate at room temperature.

-

Oxidative Degradation: Dilute the stock solution in a solution of an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

-

Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60 °C). A solid sample should also be tested.

-

Photostability: Expose a solution of the compound to a controlled light source according to ICH Q1B guidelines.

-

-

Time Points: Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Immediately analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A diode array detector or mass spectrometer can be used to characterize the degradants.

-

Data Analysis: Plot the concentration of the remaining parent compound against time to determine the degradation kinetics and calculate the half-life (t½) under each condition.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible.

Potential Degradation Pathways of this compound

Caption: Plausible degradation pathways for this compound.

-

Hydrolysis: The amide linkage may undergo hydrolysis under strong acidic or basic conditions to yield 1-bromo-2-oxopropanoic acid and acetamide.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by nucleophiles. In aqueous solutions, this could lead to the formation of N-(1-hydroxy-2-oxopropyl)acetamide.

-

Elimination: In the presence of a base, elimination of HBr could occur to form an α,β-unsaturated ketone, N-(2-oxo-1-propenyl)acetamide.

Conclusion

While specific experimental data for this compound is currently lacking in the scientific literature, this guide provides a comprehensive framework for its characterization. The predicted low to moderate aqueous solubility and potential for instability highlight the necessity for empirical determination of these properties. The detailed experimental protocols for solubility and stability assessment provided herein offer a starting point for researchers to generate the critical data needed for the successful application of this compound in drug discovery and development. It is strongly recommended that these experiments be conducted to ensure the reliable use and interpretation of results involving this compound.

N-(1-Bromo-2-oxopropyl)acetamide molecular weight and formula

FOR IMMEDIATE RELEASE

This technical data sheet provides the fundamental molecular information for N-(1-Bromo-2-oxopropyl)acetamide, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Molecular Formula and Weight

The essential chemical identifiers for this compound have been determined and are presented below.

| Identifier | Value |

| Chemical Formula | C5H8BrNO2[1] |

| Molecular Weight | 194.03 g/mol |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements in the molecular formula.

The information provided in this document is intended to serve as a foundational reference for this compound. Further in-depth analysis, including experimental protocols and pathway interactions, would necessitate dedicated research beyond the scope of this basic data sheet.

References

Methodological & Application

Application Notes and Protocols: N-(1-Bromo-2-oxopropyl)acetamide as a Covalent Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Bromo-2-oxopropyl)acetamide is a bifunctional organic molecule containing an α-bromo ketone moiety and an acetamide group. The presence of the α-bromo ketone makes it a reactive electrophile, capable of acting as an alkylating agent, particularly towards nucleophilic residues in biomolecules. This property makes it a valuable tool for various applications in chemical biology and drug development, including the covalent modification of proteins and the development of enzyme inhibitors.

The primary mechanism of action for α-bromo ketones as alkylating agents involves the nucleophilic attack by electron-rich functional groups, most notably the thiol group of cysteine residues in proteins. This results in the formation of a stable covalent bond, leading to irreversible modification of the target protein. This targeted and irreversible binding can be exploited for mapping active sites of enzymes, inhibiting protein function, and developing covalent drugs.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅HⲈBrNO₂ |

| Molecular Weight | 194.03 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. |

Applications

-

Enzyme Inhibition: Due to its reactivity towards cysteine, this compound can act as an irreversible inhibitor of enzymes that rely on a catalytic cysteine residue, such as cysteine proteases (e.g., caspases, cathepsins) and certain kinases.

-

Covalent Labeling of Proteins: This reagent can be used to introduce a stable modification to cysteine-containing proteins, enabling studies on protein structure, function, and localization.

-

Fragment-Based Drug Discovery: The acetamide moiety can serve as a starting point for building more complex molecules, where the α-bromo ketone acts as a covalent "warhead" to anchor the molecule to its protein target.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Cysteine-Containing Peptide

This protocol describes a general method for the alkylation of a model cysteine-containing peptide to assess the reactivity of this compound.

Materials:

-

This compound

-

Cysteine-containing peptide (e.g., GSH - Glutathione)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

LC-MS system for analysis

Procedure:

-

Prepare a stock solution of the peptide: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1 mM.

-

Prepare a stock solution of the alkylating agent: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Reaction setup: In a microcentrifuge tube, combine 100 µL of the peptide solution with 10 µL of the alkylating agent stock solution (final concentrations: ~0.9 mM peptide, ~0.9 mM alkylating agent).

-

Incubation: Incubate the reaction mixture at room temperature (25°C) for 1 hour.

-

Quenching (Optional): The reaction can be quenched by adding a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM to consume any unreacted alkylating agent.

-

Analysis: Analyze the reaction mixture by LC-MS to confirm the formation of the alkylated peptide. The expected mass shift corresponds to the addition of the N-(2-oxopropyl)acetamide moiety minus HBr (C₅H₇NO₂), which is +113.05 Da.

Expected Results:

The LC-MS analysis should show a new peak corresponding to the mass of the original peptide plus 113.05 Da, indicating successful alkylation. The percentage of alkylation can be quantified by comparing the peak areas of the unreacted and alkylated peptide.

| Parameter | Condition |

| Peptide Concentration | 1 mM |

| Alkylating Agent Conc. | 10 mM |

| Reaction Buffer | PBS, pH 7.4 |

| Temperature | 25°C |

| Reaction Time | 1 hour |

| Expected Mass Shift | +113.05 Da |

Protocol 2: Inhibition of a Cysteine Protease (e.g., Papain)

This protocol provides a method to evaluate the inhibitory activity of this compound against a model cysteine protease.

Materials:

-

This compound

-

Papain (or another cysteine protease)

-

Assay buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.5)

-

Fluorogenic or chromogenic substrate for the enzyme (e.g., N-α-Benzoyl-L-arginine ethyl ester - BAEE for papain)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the inhibitor: Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Prepare enzyme solution: Prepare a working solution of papain in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.

-

Inhibitor pre-incubation: In a 96-well plate, add varying concentrations of the inhibitor (e.g., from 0.1 µM to 100 µM final concentration) to the enzyme solution. Include a control well with DMSO only. Incubate at room temperature for 30 minutes to allow for covalent modification.

-

Initiate the reaction: Add the substrate to all wells to initiate the enzymatic reaction.

-

Monitor activity: Measure the rate of substrate cleavage over time using a microplate reader at the appropriate wavelength for the substrate used.

-

Data analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

| Inhibitor Concentration (µM) | % Inhibition (Hypothetical) |

| 0.1 | 5 |

| 1 | 25 |

| 10 | 70 |

| 50 | 95 |

| 100 | 98 |

IC₅₀ (Hypothetical): ~5 µM

Visualizations

Caption: Covalent modification of a protein cysteine residue.

Caption: General workflow for alkylation experiments.

Applications of N-(1-Bromo-2-oxopropyl)acetamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Bromo-2-oxopropyl)acetamide is a bifunctional molecule containing an α-bromo ketone moiety and an acetamide group. The presence of the α-bromo ketone, a reactive electrophile, makes this compound a valuable tool in medicinal chemistry, primarily for the covalent modification of nucleophilic amino acid residues in proteins, such as cysteine and histidine. This reactivity allows for its use as a covalent inhibitor, a chemical probe for target identification and validation, and as a synthetic intermediate for the construction of more complex bioactive molecules. These application notes provide an overview of its potential uses and detailed protocols for its application in a research setting.

Application Note 1: Covalent Enzyme Inhibition

This compound can act as an irreversible or reversible covalent inhibitor of enzymes that possess a nucleophilic residue within their active site. The α-bromo ketone is susceptible to nucleophilic attack by the side chains of amino acids like cysteine or histidine, leading to the formation of a stable covalent bond. This targeted modification can inactivate the enzyme, providing a powerful mechanism for therapeutic intervention.

Primary Applications:

-

Drug Discovery: Design of targeted covalent inhibitors for enzymes implicated in disease pathways, such as proteases, kinases, and phosphatases.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the binding interactions and covalent modification mechanism of a lead compound series.

-

Target Validation: Use as a tool compound to probe the physiological and pathological roles of a specific enzyme.

Application Note 2: Chemical Probe for Proteomics

The ability of this compound to covalently label proteins can be exploited for the identification of novel drug targets and the characterization of cellular pathways. By incorporating a reporter tag (e.g., a fluorophore or a biotin moiety) into a molecule containing the α-bromo ketone warhead, researchers can perform activity-based protein profiling (ABPP) experiments.

Primary Applications:

-

Target Identification: Identification of the cellular targets of a bioactive compound.

-

Proteome-wide Ligandability Assessment: Mapping of reactive, or "ligandable," cysteines across the proteome.

-

Competitive Profiling: Determination of the selectivity of a covalent inhibitor by competing with a broad-spectrum chemical probe.

Quantitative Data for Analogous Covalent Inhibitors

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents representative data for analogous α-bromo ketone and α-ketoamide covalent inhibitors targeting cysteine proteases. This data is intended to be illustrative of the typical potency and reactivity of this class of compounds.

| Compound Class | Target Enzyme | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Reference Compound Example |

| Peptidyl α-bromo ketone | Cathepsin B | 50 - 200 | 1,000 - 10,000 | Z-Phe-Ala-bromomethylketone |

| Non-peptidic α-bromo ketone | Cruzain | 100 - 500 | 500 - 5,000 | Phenyl-substituted α-bromoketone |

| α-Ketoamide | SARS-CoV-2 Mpro | 25 - 50 | N/A (Reversible) | Boceprevir analogue |

| α-Bromoacetamide | Papain | 1,000 - 5,000 | 100 - 1,000 | N-Bromoacetyl-peptide |

Disclaimer: The data presented in this table is for analogous compounds and should be used for illustrative purposes only. The actual potency and reactivity of this compound against a specific target will need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route for this compound based on established chemical transformations.

Materials:

-

Acetamidoacetone

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve acetamidoacetone (1 equivalent) in anhydrous CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Initiation: Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the reaction mixture to reflux and irradiate with a UV lamp (or a standard 100W light bulb) to initiate the radical bromination. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Protocol 2: Covalent Labeling of a Model Protein (e.g., Papain)

This protocol outlines a general procedure for labeling a cysteine-containing protein with this compound and confirming the covalent modification.

Materials:

-